molecular formula C22H17NOS B3129100 2-[(4-Methoxyphenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-98-8

2-[(4-Methoxyphenyl)sulfanyl]-3-phenylquinoline

Cat. No. B3129100
CAS RN: 339013-98-8
M. Wt: 343.4 g/mol
InChI Key: LQMCOTILOBALRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-Methoxyphenyl)sulfanyl]-3-phenylquinoline” is a complex organic molecule that contains a quinoline ring, a methoxyphenyl group, and a sulfanyl group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A sulfanyl group (–SH), also called a thiol group, is a functional group consisting of a sulfur atom bonded to a hydrogen atom . Methoxyphenyl refers to a phenyl ring with a methoxy (–O–CH3) group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline ring provides a rigid, planar structure, while the methoxyphenyl and sulfanyl groups may introduce some degree of flexibility depending on their positions.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfanyl group is known to be reactive and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline ring might contribute to its aromaticity and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to ensure safety.

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in pharmaceuticals or materials science .

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NOS/c1-24-18-11-13-19(14-12-18)25-22-20(16-7-3-2-4-8-16)15-17-9-5-6-10-21(17)23-22/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMCOTILOBALRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)sulfanyl]-3-phenylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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